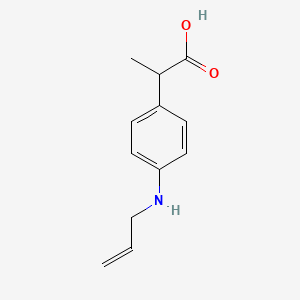
2-(4-(Allylamino)phenyl)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Allylamino)phenyl)propionic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of propionic acid, featuring an allylamino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Allylamino)phenyl)propionic acid typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where ethyl 2-chloro-propionate reacts with an alkyl benzene in the presence of anhydrous aluminum chloride as a catalyst . The intermediate product, ethyl 2-(4-alkylphenyl) propionate, is then hydrolyzed to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and reduce costs. The use of anhydrous aluminum chloride as a catalyst is advantageous due to its low cost and high efficiency . Additionally, the process is designed to minimize energy consumption and waste production, aligning with green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-(Allylamino)phenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group can yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
2-(4-(Allylamino)phenyl)propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-(4-(Allylamino)phenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the synthesis of prostaglandins and thromboxane A2, leading to its anti-inflammatory and analgesic effects . It achieves this by blocking the activity of cyclooxygenase enzymes, which are crucial for the production of these inflammatory mediators .
Comparaison Avec Des Composés Similaires
Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with similar anti-inflammatory and analgesic properties.
Naproxen: Another NSAID that shares a similar mechanism of action.
Ketoprofen: A propionic acid derivative with comparable therapeutic effects.
Uniqueness: 2-(4-(Allylamino)phenyl)propionic acid is unique due to its specific structural features, such as the allylamino group, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Propriétés
Numéro CAS |
39718-74-6 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-[4-(prop-2-enylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C12H15NO2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12(14)15/h3-7,9,13H,1,8H2,2H3,(H,14,15) |
Clé InChI |
UPNBDHDPMYTOHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)NCC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



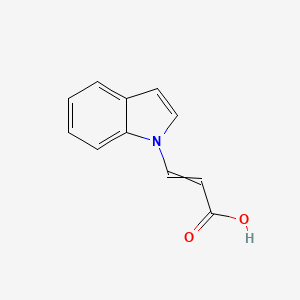
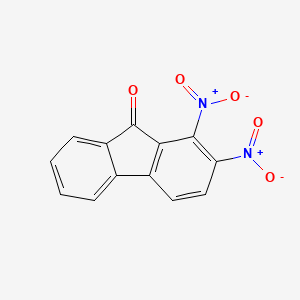
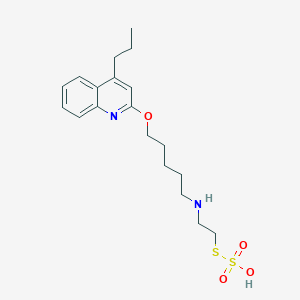
![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
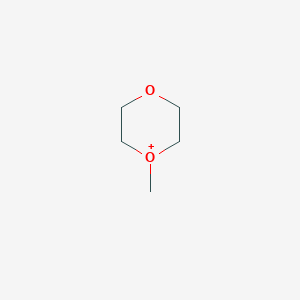
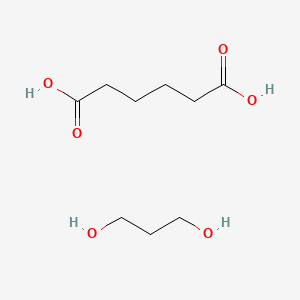
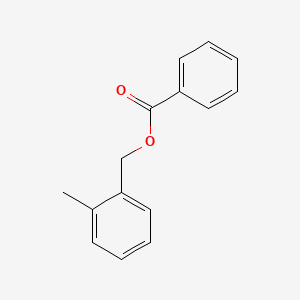
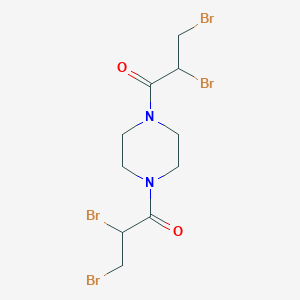


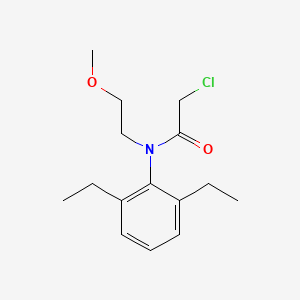
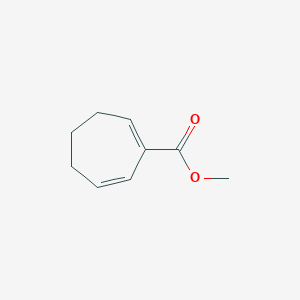
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
